molecular formula C₁₆H₃₆Br₃N B042637 Tetrabutylammonium tribromide CAS No. 38932-80-8

Tetrabutylammonium tribromide

Cat. No. B042637
CAS RN: 38932-80-8
M. Wt: 482.2 g/mol
InChI Key: XXSLZJZUSYNITM-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBATB can be synthesized through a simple method that involves the reaction of tetrabutylammonium salts with bromine sources. This process results in the formation of the TBATB compound, which is characterized by its orange crystalline form and is used for further chemical applications (S. Kajigaeshi et al., 1987).

Molecular Structure Analysis

The molecular structure of TBATB has been studied using various spectroscopic and structural analysis methods. These studies provide insights into the arrangement of tetrabutylammonium cations and bromide anions in the compound, contributing to its chemical properties and reactivity (J. Ferraro et al., 1986).

Chemical Reactions and Properties

TBATB is utilized in a wide array of chemical reactions due to its ability to efficiently mediate bromination, oxidation, and other types of reactions. For instance, it acts as a catalyst in the chemoselective bromodeboronation of organotrifluoroborates, providing a pathway to synthesize (Z)-dibromoalkenes from terminal alkynes with high regio- and chemoselectivity (Min-Liang Yao et al., 2010). Additionally, it serves as an efficient generator of HBr, facilitating the acetalization of carbonyl compounds under mild conditions (R. Gopinath et al., 2002).

Physical Properties Analysis

The physical properties of TBATB, such as its crystalline structure, are crucial for its application in chemical syntheses. Studies on its ionic clathrate hydrates reveal the arrangements of bromide anions and tetrabutylammonium cations, influencing its reactivity and interaction with other compounds (T. Rodionova et al., 2010).

Chemical Properties Analysis

The chemical properties of TBATB, including its reactivity towards various organic substrates, make it an essential reagent in organic chemistry. Its ability to catalyze reactions under mild and environmentally friendly conditions is particularly valuable, offering an alternative to more hazardous reagents (J. Berthelot et al., 1993).

Safety And Hazards

Tetrabutylammonium tribromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid dust formation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

Tetrabutylammonium tribromide is commonly used as a catalyst in reactions involving the Fischer–Speier esterification mechanism . It has been heavily tested on by researchers at various universities . Future research may continue to explore its potential uses in organic synthesis.

properties

InChI

InChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSLZJZUSYNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028457
Record name Tetrabutylammonium Tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium tribromide

CAS RN

38932-80-8
Record name Tetrabutylammonium tribromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38932-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium Tribromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,210
Citations
RE Buckles, AI Popov, WF Zelezny… - Journal of the American …, 1951 - ACS Publications
… Crystalline tetrabutylammonium tribromide was prepared by two different methods. … In the determination of the absorption spectrum of tetrabutylammonium tribromide, the choice of the …
Number of citations: 66 pubs.acs.org
MK Chaudhuri, AT Khan, BK Patel, D Dey… - Tetrahedron letters, 1998 - Elsevier
… The reaction took place readily and the solution became yellow with concurrent precipitation of yellow or orange yellow tetrabutylammonium tribromide (TBATB), Bu4NBF3. The product …
Number of citations: 172 www.sciencedirect.com
R Gopinath, BK Patel - Organic Letters, 2000 - ACS Publications
… deprotected with tetrabutylammonium tribromide in methanol. The … Tetrabutylammonium tribromide (TBATB) is known as an … possibility of utilizing tetrabutylammonium tribromide (TBATB…
Number of citations: 103 pubs.acs.org
R Gopinath, SJ Haque, BK Patel - The Journal of organic …, 2002 - ACS Publications
… carbonyl compounds were obtained in excellent yields under a mild reaction condition in the presence of trialkyl orthoformate and a catalytic amount of tetrabutylammonium tribromide (…
Number of citations: 197 pubs.acs.org
S Naik, V Kavala, R Gopinath, BK Patel - Arkivoc, 2005 - repository.ias.ac.in
… of various carboxylic acids and alcohols was achieved efficiently at reflux temperature under a solvent free condition using a catalytic amount of Tetrabutylammonium Tribromide (TBATB…
Number of citations: 25 repository.ias.ac.in
Z Fan, J Wang, L He, B Shen, J Chen, H Mao, Y Ren… - Langmuir, 2023 - ACS Publications
… This study introduces tetrabutylammonium tribromide as a novel organic halide precursor to prepare Ag nanowires with the highest aspect ratio up to ∼4000. The corresponding …
Number of citations: 1 pubs.acs.org
M Baghmar, PK Sharma - Journal of Chemical Sciences, 2001 - Springer
Oxidation of nine primary aliphatic alcohols by tetrabutylammonium tribromide (TBATB) in aqueous acetic acid leads to the formation of the corresponding aldehydes. The reaction is …
Number of citations: 21 link.springer.com
J Gosain, PK Sharma - Journal of Chemical Sciences, 2003 - Springer
Kinetics of oxidation of five vicinal and four non-vicinal diols, and two of their monoethers, by tetrabutylammonium tribromide (TBATB) has been studied. The vicinal diols yield products …
Number of citations: 22 link.springer.com
X Li, J Huang, L Xu, P Liu, Y Wei - The Journal of Organic …, 2022 - ACS Publications
A tetrabutylammonium tribromide-mediated three-component reaction of alkenes, diselenides, and sulfoximines has been established herein, providing direct and metal-free access to …
Number of citations: 11 pubs.acs.org
M Belal, S Sarkar, R Subramanian… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… Among such OATBs, n-tetrabutylammonium tribromide (TBATB) has been explored for bromination of organic molecules as well as in the facile removal of several protecting groups and …
Number of citations: 6 pubs.rsc.org

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